![molecular formula C11H12BrN3 B12094709 N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12094709.png)
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a bromophenyl group attached to a pyrazole ring, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(2-Bromphenyl)methyl]-1-methyl-1H-pyrazol-4-amin umfasst typischerweise mehrstufige Reaktionen. Ein gängiges Verfahren beinhaltet die Bromierung eines Benzolderivats, gefolgt von der Bildung des Pyrazolrings durch Cyclisierungsreaktionen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Verwendung fortschrittlicher katalytischer Verfahren beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie die Suzuki-Miyaura-Kupplung, die den Einsatz von Palladiumkatalysatoren beinhaltet, werden häufig zur Erleichterung der Bildung von Kohlenstoff-Kohlenstoff-Bindungen eingesetzt .
Chemische Reaktionsanalyse
Arten von Reaktionen
N-[(2-Bromphenyl)methyl]-1-methyl-1H-pyrazol-4-amin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Reduktion: Diese Reaktion beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen, was zur Bildung von reduzierten Produkten führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Halogene (z. B. Brom), Oxidationsmittel (z. B. Kaliumpermanganat) und Reduktionsmittel (z. B. Lithiumaluminiumhydrid). Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise Oxidationsreaktionen Oxide ergeben, während Substitutionsreaktionen zur Bildung neuer Derivate mit unterschiedlichen funktionellen Gruppen führen können .
Wissenschaftliche Forschungsanwendungen
N-[(2-Bromphenyl)methyl]-1-methyl-1H-pyrazol-4-amin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antitumoraktivitäten.
Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur bei der Medikamentenentwicklung untersucht.
Wirkmechanismus
Der Wirkmechanismus von N-[(2-Bromphenyl)methyl]-1-methyl-1H-pyrazol-4-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Bromphenylgruppe und der Pyrazolring spielen eine entscheidende Rolle bei seiner Bindungsaffinität und Aktivität. Die Verbindung kann ihre Wirkung ausüben, indem sie die Enzymaktivität moduliert, spezifische Rezeptoren hemmt oder in zelluläre Signalwege eingreift .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Wirkmechanismus
The mechanism of action of N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyrazole ring play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, inhibiting specific receptors, or interfering with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Phenylpyrazole wie:
- N-[(2-Bromphenyl)methyl]-N-methylcyclopropancarboxamid
- N-[(2-Bromphenyl)methyl]-1,3,5-trimethyl-1H-pyrazol-4-amin .
Einzigartigkeit
Was N-[(2-Bromphenyl)methyl]-1-methyl-1H-pyrazol-4-amin von ähnlichen Verbindungen abhebt, ist sein einzigartiges Substitutionsschema, das ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C11H12BrN3 |
|---|---|
Molekulargewicht |
266.14 g/mol |
IUPAC-Name |
N-[(2-bromophenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12BrN3/c1-15-8-10(7-14-15)13-6-9-4-2-3-5-11(9)12/h2-5,7-8,13H,6H2,1H3 |
InChI-Schlüssel |
ZKTGTWHWQHVIMG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)NCC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


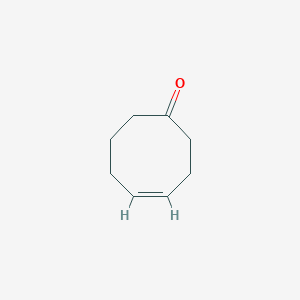

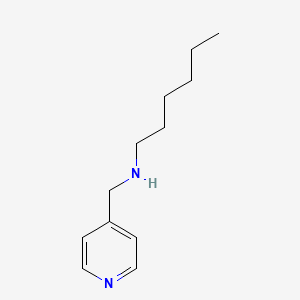


![4-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B12094654.png)


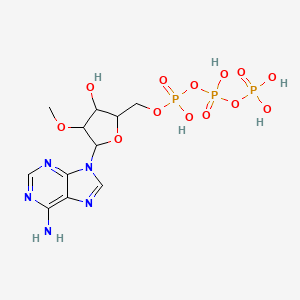


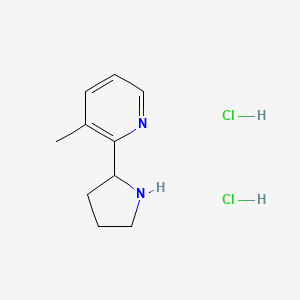
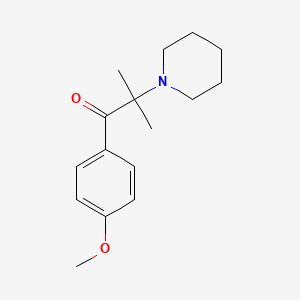
![Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12094702.png)
